molecular formula C9H9ClO B124772 4'-Chloropropiophenone CAS No. 6285-05-8

4'-Chloropropiophenone

Cat. No. B124772
CAS RN: 6285-05-8
M. Wt: 168.62 g/mol
InChI Key: ADCYRBXQAJXJTD-UHFFFAOYSA-N
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Description

4’-Chloropropiophenone, also known as 1-(4-chlorophenyl)propan-1-one, is a chemical compound with the molecular formula C9H9ClO . It is a common ketone compound that appears as gray-white block crystals .


Synthesis Analysis

4’-Chloropropiophenone can be synthesized from propionyl chloride and chlorobenzene . The reaction involves the use of aluminum trichloride as a catalyst and dichloromethane as a solvent .


Molecular Structure Analysis

The molecular weight of 4’-Chloropropiophenone is 168.62 g/mol . Its InChI Key is ADCYRBXQAJXJTD-UHFFFAOYSA-N . The compound is insoluble in water .


Physical And Chemical Properties Analysis

4’-Chloropropiophenone is a solid at room temperature . It has a melting point of 35-37°C and a boiling point of 95-97°C at 1 mmHg . The compound has a density of 1.151 g/cm3 and a refractive index of 1.5325-1.5345 .

Scientific Research Applications

Adsorption Studies

  • Activated carbon fibers have been utilized to adsorb various substituted phenols, including chlorophenols from aqueous solutions. The adsorption mechanism involves π–π interactions, hydrophobic interactions, and molecular dimensions, which are crucial for understanding the removal of such compounds from the environment (Liu et al., 2010).

Water Treatment and Environmental Remediation

  • The ability of graphene to remove chloro-2-nitrophenol (a compound similar to 4'-Chloropropiophenone) from aqueous solutions has been investigated, highlighting the potential of advanced materials for environmental cleanup (Mehrizad & Gharbani, 2014).

Chemical Analysis Techniques

  • A method involving liquid-solid extraction followed by liquid chromatography has been developed for determining priority phenolic compounds, including chlorophenols, in water and industrial effluents. This showcases the significance of analytical chemistry in monitoring environmental pollutants (Castillo, Puig, & Barceló, 1997).

Electrochemical Studies

  • The electrochemical behavior of chlorophenols has been investigated on composite electrodes, with potential applications in analytical methods for detecting these compounds in various matrices (Pigani et al., 2007).

Pharmacological Effects

  • Research on chlorogenic acid, a phenolic compound, indicates its various biological and pharmacological roles, providing insights into the health implications of phenolic compounds (Naveed et al., 2018).

Industrial Wastewater Treatment

  • Studies on the degradation of 4-chlorophenol using catalyzed peroxymonosulfate with nano-MnO2/UV irradiation demonstrate innovative approaches to treating industrial wastewater contaminated with phenolic compounds (Eslami, Hashemi, & Ghanbari, 2018).

Biodegradation Research

  • The metabolic profiling of Pseudomonas sp. in the degradation of phenol and 4-chlorophenol offers insights into the biological processes involved in the biodegradation of these compounds, which is crucial for developing bioremediation strategies (Liu et al., 2014).

Safety And Hazards

4’-Chloropropiophenone is classified as an irritant . It causes skin and eye irritation and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective equipment should be worn when handling this compound .

properties

IUPAC Name

1-(4-chlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCYRBXQAJXJTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1048203
Record name Ethyl 4-chlorophenyl ketone
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Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Chloropropiophenone

CAS RN

6285-05-8
Record name 1-(4-Chlorophenyl)-1-propanone
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Record name 4'-Chloropropiophenone
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Record name 4'-Chloropropiophenone
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Record name 1-Propanone, 1-(4-chlorophenyl)-
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Record name Ethyl 4-chlorophenyl ketone
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Record name 4'-chloropropiophenone
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Record name 4'-CHLOROPROPIOPHENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
216
Citations
A Perosa, M Selva, P Tundo - The Journal of Organic Chemistry, 1999 - ACS Publications
… To study the effect of the KOH aq concentration on the multiphase hydrodehalogenation reaction, a series of reactions was conducted by choosing 4-chloropropiophenone 1 as a model …
Number of citations: 21 pubs.acs.org
CA Marques, M Selva, P Tundo - The Journal of Organic …, 1995 - ACS Publications
… significant results of Table 1 are shown in Figures 1 and 2; the different select!vities in the reactions of 4-chloropropiophenone(1) under multiphase conditions with and without Aliquat …
Number of citations: 61 pubs.acs.org
AJ Bustillo, J Aleu, R Hernández-Galán… - Tetrahedron …, 2002 - Elsevier
… 3 and 4, which were enriched in the (S)-enantiomer during the esterification reactions, were oxidised with MnO 2 in order to recover the starting ketones 4′-chloropropiophenone 1 and …
Number of citations: 16 www.sciencedirect.com
Z Fang, Z Yang, JF Xu, K Guo, P Wei - Organic Preparations and …, 2012 - Taylor & Francis
… Its initial stages involve treatment of 4-chloropropiophenone (1), to afford 1-(4-chlorophenyl) -1-trimethylsiloxylpropene (2) in the presence of chlorotrimethylsilane and upon addition of …
Number of citations: 1 www.tandfonline.com
A Perosa, P Tundo, M Selva, P Canton - Synfacts, 2007 - thieme-connect.com
… Hydrodehalogenation of 4-chloropropiophenone was carried out in the Pd-black-containing triphasic system at 25 C for 80 min under hydrogen gas to give a quantitative yield of …
Number of citations: 0 www.thieme-connect.com
M Selva, P Tundo, A Perosa - The Journal of Organic Chemistry, 1998 - ACS Publications
… Figure 3 shows the outcome of the hydrodechlorination reaction of 4-chloropropiophenone in the … Figure 3 Hydrodechlorination of 4-chloropropiophenone with Pt/C under multiphase …
Number of citations: 27 pubs.acs.org
S Mom, M Beaupérin, D Roy, S Royer… - Inorganic …, 2011 - ACS Publications
… Thus, 4-chlorobenzonitrile, 4-chloronitrobenzene, 4-chloropropiophenone, and 4-(trifluoromethyl)chlorobenzene were efficiently coupled to n-butyl furan, using Pd(OAc) 2 associated to …
Number of citations: 35 pubs.acs.org
KA Cannon, ME Geuther, CK Kelly, S Lin… - …, 2011 - ACS Publications
… the reaction with 4-chloropropiophenone using 10 mol % CuI, … the hydrodehalogenation of 4-chloropropiophenone was … are ligand 1 itself or the substrate, 4-chloropropiophenone. …
Number of citations: 49 pubs.acs.org
NP Buu-Hoi, R Royer, ND Xuong… - The Journal of Organic …, 1953 - ACS Publications
Whereas the Pfitzinger reaction is very convenient for syntheses in the quinoline group, in viewof the ease of its technique and the ready availability of inter-mediates, its high sensitivity …
Number of citations: 71 pubs.acs.org
J Galvez, R Garcia-Domenech… - Journal of Chemical …, 1994 - ACS Publications
… with analgesic activity and negative values for those with nonanalgesic activity, there are exceptions such as 3- and 5-chlorosalicylic acids or 4,-methyl- and 4'-chloropropiophenone. …
Number of citations: 77 pubs.acs.org

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